4-Iodopentanoic acid
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Overview
Description
4-Iodopentanoic acid is an organic compound with the molecular formula C5H9IO2. It is a derivative of pentanoic acid, where an iodine atom is substituted at the fourth carbon position. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodopentanoic acid can be synthesized through several methods. One common approach involves the halogenation of pentanoic acid derivatives. For instance, the reaction of 4-pentenoic acid with iodine in the presence of a catalyst can yield this compound. Another method involves the use of 4-pentenoic acid ester, which undergoes hydrolysis and subsequent iodination to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale halogenation reactors. The process typically includes the reaction of pentanoic acid or its derivatives with iodine under controlled conditions to ensure high yield and purity. The reaction is followed by purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Iodopentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Elimination Reactions: Under certain conditions, this compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of various substituted pentanoic acids.
Oxidation: Formation of 4-oxopentanoic acid.
Reduction: Formation of 4-iodopentanol.
Scientific Research Applications
4-Iodopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodopentanoic acid involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, influencing the reactivity and binding affinity of the molecule. The pathways involved include nucleophilic substitution and electrophilic addition, depending on the reaction conditions and the nature of the interacting species .
Comparison with Similar Compounds
Similar Compounds
5-Iodopentanoic acid: Similar structure but with the iodine atom at the fifth carbon position.
4-Bromopentanoic acid: Similar structure with a bromine atom instead of iodine.
4-Chloropentanoic acid: Similar structure with a chlorine atom instead of iodine.
Uniqueness
4-Iodopentanoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make this compound more reactive in certain substitution and elimination reactions .
Properties
CAS No. |
84197-39-7 |
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Molecular Formula |
C5H9IO2 |
Molecular Weight |
228.03 g/mol |
IUPAC Name |
4-iodopentanoic acid |
InChI |
InChI=1S/C5H9IO2/c1-4(6)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8) |
InChI Key |
DEZIAZAXWTVUTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)I |
Origin of Product |
United States |
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